molecular formula C12H13N3O B1479378 (S)-6-((1-phenylethyl)amino)pyridazin-3-ol CAS No. 1849521-61-4

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol

Cat. No. B1479378
CAS RN: 1849521-61-4
M. Wt: 215.25 g/mol
InChI Key: AWYGPJLGISQBQR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-((1-phenylethyl)amino)pyridazin-3-ol, also known as (S)-6-PEAP, is a pyridazine derivative that has been widely studied for its potential applications in scientific research. It is a unique compound that has both biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.

Scientific Research Applications

(S)-6-PEAP has been studied for its potential applications in scientific research. It has been used as a model compound to investigate the role of pyridazine derivatives in various biochemical and physiological processes. Additionally, it has been used to study the interaction of small molecules with proteins and nucleic acids, as well as the effects of small molecules on cell signaling pathways. It has also been used to investigate the pharmacology and toxicology of pyridazine derivatives.

Mechanism of Action

The mechanism of action of (S)-6-PEAP is not yet fully understood. However, it is believed to act as an agonist of the 5-hydroxytryptamine (5-HT) receptor, which is involved in various physiological processes. Additionally, it has been suggested that (S)-6-PEAP may have an effect on the levels of neurotransmitters in the brain, as well as an effect on the metabolism of serotonin.
Biochemical and Physiological Effects
(S)-6-PEAP has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of serotonin, as well as an effect on the levels of various neurotransmitters in the brain. Additionally, it has been shown to have an effect on the function of the cardiovascular system, as well as an effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

(S)-6-PEAP has a number of advantages and limitations for lab experiments. One of the main advantages of using (S)-6-PEAP is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on biological systems. However, it is important to note that (S)-6-PEAP is a relatively new compound and its effects have not been fully investigated. Additionally, it is not known if (S)-6-PEAP has any adverse effects on the body.

Future Directions

The potential future directions for (S)-6-PEAP are numerous. One potential direction is to further investigate its effects on the metabolism of serotonin and other neurotransmitters. Additionally, further research could be done to investigate its effects on the cardiovascular system and other physiological processes. Furthermore, further research could be done to investigate the potential therapeutic applications of (S)-6-PEAP. Finally, further research could be done to investigate the potential adverse effects of (S)-6-PEAP on the body.

properties

IUPAC Name

3-[[(1S)-1-phenylethyl]amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(10-5-3-2-4-6-10)13-11-7-8-12(16)15-14-11/h2-9H,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYGPJLGISQBQR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-6-((1-phenylethyl)amino)pyridazin-3-ol
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Reactant of Route 6
(S)-6-((1-phenylethyl)amino)pyridazin-3-ol

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